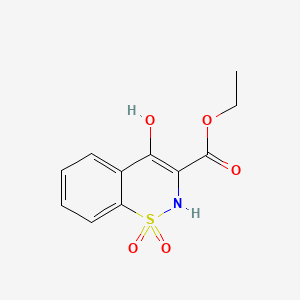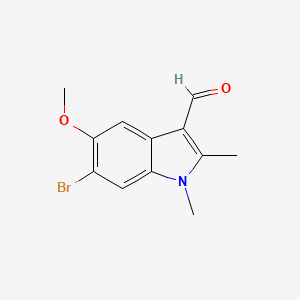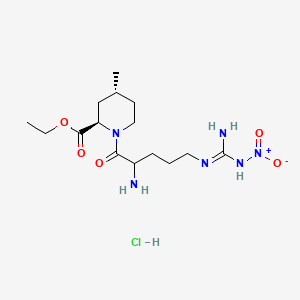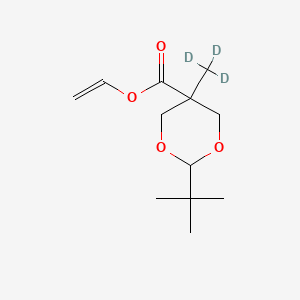
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 is a deuterated compound with the molecular formula C12H17D3O4 and a molecular weight of 231.30 . This compound is primarily used in proteomics research and is known for its stability and solubility in solvents such as dichloromethane, ethyl acetate, and methanol .
Méthodes De Préparation
The synthesis of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 involves several steps. The synthetic route typically includes the formation of the dioxane ring followed by the introduction of the vinyl ester group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The vinyl ester group can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 has several scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in various chemical analyses and experiments.
Biology: In proteomics research, it helps in the study of protein structures and functions.
Medicine: It can be used in the development of new pharmaceuticals and in the study of metabolic pathways.
Industry: This compound is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 involves its interaction with specific molecular targets and pathways. The vinyl ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical reactions. The dioxane ring provides stability and enhances the compound’s solubility, facilitating its use in different research applications .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 include:
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid: This compound lacks the vinyl ester group but shares the dioxane ring structure.
5-Methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester: This compound lacks the tert-butyl group but has the vinyl ester and dioxane ring.
2-tert-Butyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester: This compound lacks the methyl group but has the tert-butyl, vinyl ester, and dioxane ring.
The uniqueness of this compound lies in its combination of the tert-butyl, methyl, and vinyl ester groups, which provide specific chemical properties and reactivity .
Propriétés
IUPAC Name |
ethenyl 2-tert-butyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-6-14-9(13)12(5)7-15-10(16-8-12)11(2,3)4/h6,10H,1,7-8H2,2-5H3/i5D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUQGBSXRBNYKM-VPYROQPTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C(C)(C)C)C(=O)OC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(OC1)C(C)(C)C)C(=O)OC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675744 |
Source


|
| Record name | Ethenyl 2-tert-butyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189464-68-3 |
Source


|
| Record name | Ethenyl 2-tert-butyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
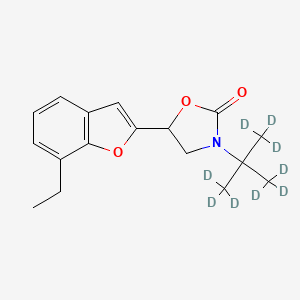
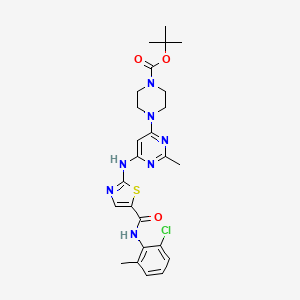
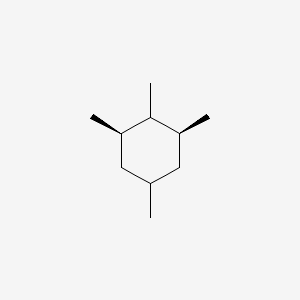

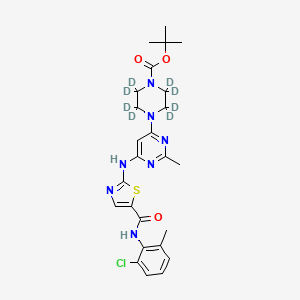
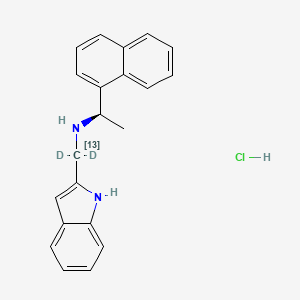
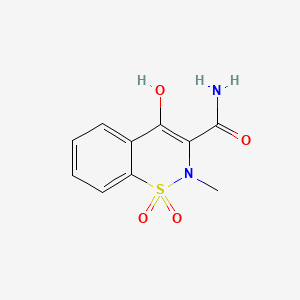
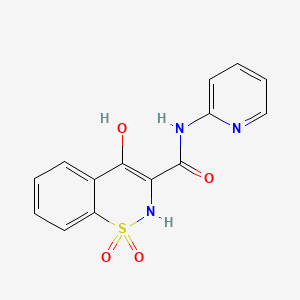
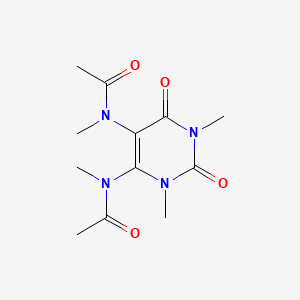
![4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B564839.png)
